molecular formula C16H22FNO2S B3040668 tert-Butyl 4-((4-fluorophenyl)thio)piperidine-1-carboxylate CAS No. 226398-48-7

tert-Butyl 4-((4-fluorophenyl)thio)piperidine-1-carboxylate

Cat. No. B3040668
Key on ui cas rn: 226398-48-7
M. Wt: 311.4 g/mol
InChI Key: GURVJFJMSLFRIL-UHFFFAOYSA-N
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Patent
US09181249B2

Procedure details

A mixture of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.42 g, 5.08 mmol), 4-fluorobenzenethiol (0.663 ml, 6.10 mmol) and K2CO3 (1.054 g, 7.62 mmol) in ACN (12.71 mL) was stirred at 85° C. overnight. The reaction mixture was filtered by suction and the solvent removed gave tert-butyl 4-((4-fluorophenyl)thio)piperidine-1-carboxylate (1.5 g, 95%) as a white solid.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0.663 mL
Type
reactant
Reaction Step One
Name
Quantity
1.054 g
Type
reactant
Reaction Step One
Name
Quantity
12.71 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(O[CH:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1)(=O)=O.[F:19][C:20]1[CH:25]=[CH:24][C:23]([SH:26])=[CH:22][CH:21]=1.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[F:19][C:20]1[CH:25]=[CH:24][C:23]([S:26][CH:6]2[CH2:7][CH2:8][N:9]([C:12]([O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:13])[CH2:10][CH2:11]2)=[CH:22][CH:21]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
CS(=O)(=O)OC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0.663 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)S
Name
Quantity
1.054 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
12.71 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred at 85° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered by suction
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C=C1)SC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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